molecular formula C9H5F3N2O2 B3317357 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 959236-92-1

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B3317357
CAS-Nummer: 959236-92-1
Molekulargewicht: 230.14 g/mol
InChI-Schlüssel: MSAVDWKURUSWSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for medicinal chemistry research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of aromatic o-aminonitriles with formamides. One reported method includes the reaction of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of zinc chloride (ZnCl₂) as a catalyst at high temperatures (190-200°C) in a sealed reactor . This method provides a straightforward and efficient route to the desired quinazoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to its targets, increasing its potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group but shares the core quinazoline structure.

    4-Anilinoquinazolines: Known for their anticancer activity, these compounds have an aniline group at the 4-position.

    Quinazoline N-oxides: Oxidized derivatives of quinazolines with distinct biological activities.

Uniqueness

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent .

Biologische Aktivität

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure and Synthesis

The compound this compound can be synthesized through several methods involving the cyclization of anthranilic acid with urea and subsequent modifications to introduce the trifluoromethyl group. The presence of the trifluoromethyl moiety enhances the lipophilicity and binding affinity of the compound, contributing to its biological activity .

1. Anticancer Activity

Several studies have highlighted the potential of quinazoline derivatives, including this compound, as anticancer agents:

  • PARP Inhibition : Compounds derived from quinazoline-2,4(1H,3H)-dione have shown significant inhibitory activity against PARP-1 and PARP-2 enzymes. For instance, specific derivatives exhibited IC50 values in the nanomolar range against PARP-1 (10^-9 M) and PARP-2 (10^-8 M), indicating their potential as therapeutic agents in cancer treatment .
  • Cytotoxicity : In vitro studies demonstrated strong cytotoxic effects on cancer cell lines. For example, one derivative displayed an IC50 value of less than 3.12 μM against MX-1 cells when used alone or in combination with temozolomide .

2. Antiviral Activity

Research has identified quinazoline derivatives as promising antiviral agents:

  • Inhibition of Vaccinia and Adenovirus : A study reported that certain quinazoline derivatives exhibited potent antiviral activity against vaccinia virus (EC50 = 1.7 μM) and adenovirus (EC50 = 6.2 μM), significantly outperforming reference drugs like Cidofovir .

3. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored:

  • Broad Spectrum Activity : Compounds were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably, some derivatives surpassed standard antibiotics like ampicillin in effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Trifluoromethyl Group : The introduction of the trifluoromethyl group enhances the compound's ability to form hydrogen bonds and increases hydrophobic interactions with biological targets. This modification has been linked to improved cytotoxicity and binding affinity .
  • Substituents on Quinazoline Ring : Variations in substituents on the quinazoline ring significantly affect biological activity. For example, different substitutions have been shown to modify the potency against specific cancer cell lines or enhance antiviral efficacy .

Case Study 1: Cancer Treatment

A study investigated a series of quinazoline derivatives for their ability to inhibit tumor growth in vivo. One compound was tested in combination with temozolomide in mice models, demonstrating significant tumor growth inhibition compared to controls .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral applications, a derivative showed remarkable inhibition against vaccinia virus with an EC50 significantly lower than that of existing antiviral therapies. This positions it as a candidate for further development in poxvirus treatment strategies .

Eigenschaften

IUPAC Name

5-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVDWKURUSWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652953
Record name 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-92-1
Record name 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to general method C from 2-amino-6-trifluoromethylbenzoic acid (1.0 g) and urea (2.92 g). Yield: 948 mg (85%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 11.43 (br s, 2H), 7.78 (t, J=7.9 Hz, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.48 (d, J=8.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
948 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.